Cas no 898441-20-8 (N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide)

N-シクロヘキシル-2-({4-オキソ-6-(1,2,3,4-テトラヒドロイソキノリン-2-イル)メチル-4H-ピラン-3-イル}オキシ)アセトアミドは、複雑な構造を持つ有機化合物です。この化合物は、ピラン骨格とテトラヒドロイソキノリン基を有し、高い分子多様性を示します。特に、4-オキソ基とアセトアミド部位が反応性に優れ、医薬品中間体や生物活性分子の合成において有用です。シクロヘキシル基の導入により脂溶性が向上し、細胞膜透過性が期待されます。また、酸素原子を介した結合様式は、標的タンパク質との特異的相互作用に寄与する可能性があります。この化合物は、創薬研究におけるリード化合物としての潜在性を有しています。

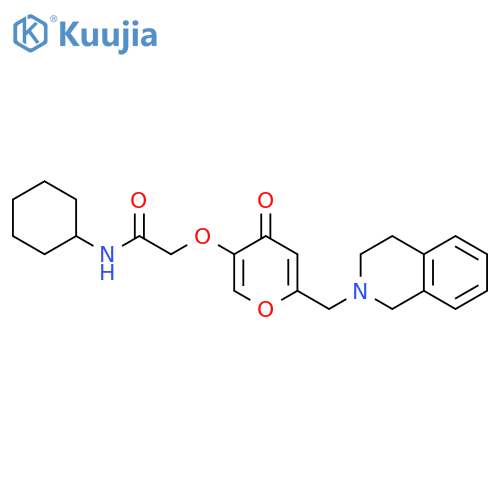

898441-20-8 structure

商品名:N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide

CAS番号:898441-20-8

MF:C23H28N2O4

メガワット:396.479426383972

CID:5490510

N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide 化学的及び物理的性質

名前と識別子

-

- N-cyclohexyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide

- N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide

-

- インチ: 1S/C23H28N2O4/c26-21-12-20(14-25-11-10-17-6-4-5-7-18(17)13-25)28-15-22(21)29-16-23(27)24-19-8-2-1-3-9-19/h4-7,12,15,19H,1-3,8-11,13-14,16H2,(H,24,27)

- InChIKey: QXQRJTIEPQJKJJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1CCCCC1)(=O)COC1C(=O)C=C(CN2CCC3=C(C2)C=CC=C3)OC=1

N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2617-0616-1mg |

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |

898441-20-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2617-0616-10mg |

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |

898441-20-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2617-0616-5μmol |

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |

898441-20-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2617-0616-10μmol |

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |

898441-20-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2617-0616-2mg |

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |

898441-20-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2617-0616-25mg |

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |

898441-20-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2617-0616-20mg |

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |

898441-20-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2617-0616-20μmol |

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |

898441-20-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2617-0616-4mg |

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |

898441-20-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2617-0616-15mg |

N-cyclohexyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide |

898441-20-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Xiaodan Ouyang,Yaping Cha,Wen Li,Chaoyi Zhu,Muzi Zhu,Shuang Li,Min Zhuo,Shaobin Huang,Jianjun Li RSC Adv., 2019,9, 30171-30181

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

898441-20-8 (N-cyclohexyl-2-({4-oxo-6-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl-4H-pyran-3-yl}oxy)acetamide) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量